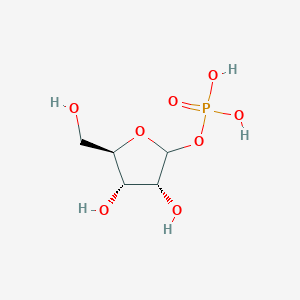![molecular formula C27H27N3O5 B227828 7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B227828.png)
7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the imidazo[1,5-b]isoquinoline family, which has been shown to have a variety of biological activities.
Wirkmechanismus
The mechanism of action of 7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes involved in cell division and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one have been studied in vitro and in vivo. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one in lab experiments is its broad range of biological activities. This compound has been shown to have activity against cancer cells, bacteria, and fungi, making it a potentially useful tool in a variety of research areas. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research involving 7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more accessible for use in research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in treating cancer and infectious diseases. Finally, future research could focus on the development of derivatives of this compound with improved biological activity and reduced toxicity.
Synthesemethoden
The synthesis of 7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one involves several steps, including the reaction of 2-phenylethylamine with 3-nitrobenzaldehyde, followed by reduction and cyclization reactions. The final product is obtained by the addition of dimethyl sulfate and sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
The potential applications of 7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one in scientific research are numerous. This compound has been shown to have activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to have activity against a variety of bacterial and fungal strains.
Eigenschaften
Produktname |
7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one |
|---|---|
Molekularformel |
C27H27N3O5 |
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-3,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C27H27N3O5/c1-34-24-15-20-14-23-27(31)28(12-11-18-7-4-3-5-8-18)26(19-9-6-10-22(13-19)30(32)33)29(23)17-21(20)16-25(24)35-2/h3-10,13,15-16,23,26H,11-12,14,17H2,1-2H3 |
InChI-Schlüssel |
JGYSQDQPKFELTL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])CCC5=CC=CC=C5)OC |
Kanonische SMILES |
COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])CCC5=CC=CC=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)
![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)



![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)





![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B227811.png)

